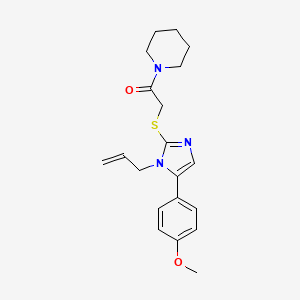

2-((1-allyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-[5-(4-methoxyphenyl)-1-prop-2-enylimidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2S/c1-3-11-23-18(16-7-9-17(25-2)10-8-16)14-21-20(23)26-15-19(24)22-12-5-4-6-13-22/h3,7-10,14H,1,4-6,11-13,15H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNZWEFMMJYPLJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N2CC=C)SCC(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-allyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a synthetic derivative of imidazole and thioamide, which has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes an imidazole ring and a piperidine moiety, suggesting diverse pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 317.4 g/mol. The structure features an imidazole ring, a thioether linkage, and a piperidine ring, which contribute to its biological activity profile.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₉N₃O₂S |

| Molecular Weight | 317.4 g/mol |

| CAS Number | 1207004-49-6 |

Biological Activity Overview

Research indicates that compounds with imidazole and thioamide functionalities often exhibit significant antimicrobial , anticancer , and anti-inflammatory properties. The specific biological activities associated with this compound include:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial and antifungal properties. Its structure allows for interaction with bacterial enzymes involved in DNA replication, potentially leading to inhibition of bacterial growth.

- Anticancer Potential : Derivatives of imidazole have been explored for their anticancer effects, particularly against various cancer cell lines. The compound's ability to modulate cellular pathways could make it a candidate for further investigation in cancer therapy.

- Anti-inflammatory Effects : Compounds similar to this one have shown promise in reducing inflammation through various mechanisms, including the inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

A review of literature reveals various studies focusing on the biological activities of imidazole derivatives:

- Antibacterial Studies : A study conducted on related imidazole derivatives demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. These findings suggest that the structural features of the compound enhance its interaction with bacterial targets .

- Anticancer Activity : Research has indicated that certain imidazole derivatives can inhibit tumor growth by targeting specific kinases involved in cell proliferation. For instance, compounds displaying structural similarities to this compound have shown promising results in preclinical models .

The proposed mechanism of action for this compound involves:

- Enzyme Inhibition : The thioether group may facilitate binding to active sites on target enzymes, inhibiting their activity.

- Receptor Modulation : The piperidine moiety may interact with neurotransmitter receptors, influencing signaling pathways relevant to pain and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the aryl substituents, heterocyclic cores, and substituents on the ethanone group. Below is a comparative analysis supported by evidence:

Core Heterocyclic Modifications

- Imidazole vs. Benzimidazole Derivatives: and describe benzimidazole-based thioethers, such as 2-{[1-benzyl-5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-1-[5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone.

Thiazole-Triazole Hybrids :

Compounds like 9a–9e in incorporate thiazole-triazole-acetamide scaffolds. These hybrids show superior solubility profiles (e.g., logP values < 3.5) compared to the target compound’s thioether-linked imidazole-piperidine system, which likely has higher lipophilicity due to the 4-methoxyphenyl and allyl groups .

Substituent Effects on Activity

- 4-Fluorophenyl (): Fluorine’s electronegativity may increase metabolic stability but reduce solubility . p-Tolyl (): The methyl group in 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone contributes to steric bulk, possibly hindering binding in compact active sites compared to the methoxy analog .

- Piperidine vs. Piperazine Modifications: describes 2-(4-allylpiperazin-1-yl)-1-(1-aryl-tetrazol-5-yl)ethanones. Piperazine derivatives generally exhibit higher basicity (pKa ~9.5) than piperidine (pKa ~11), which could influence protonation states and receptor interactions under physiological conditions .

Key Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Spectral Data Comparison (Selected Peaks)

Research Findings and Implications

- Thermal Stability: Piperidine-containing ethanones () exhibit melting points >150°C, indicating higher stability than piperazine derivatives .

- Synthetic Challenges : The allyl group on imidazole () may complicate purification due to isomerization risks, unlike benzimidazoles in , which show straightforward crystallization .

Q & A

Q. What are the common synthetic routes for preparing 2-((1-allyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone, and what key reagents and conditions are involved?

Methodological Answer: The synthesis typically involves multi-step reactions:

Imidazole Ring Formation : Condensation of glyoxal with ammonia and formaldehyde under basic conditions to form the imidazole core .

Allylation : Introduction of the allyl group via alkylation using allyl bromide in the presence of a base (e.g., K₂CO₃) .

Thioether Linkage : Reaction of the imidazole intermediate with a thiol-containing compound (e.g., mercaptoethanol) using a coupling agent like DCC (dicyclohexylcarbodiimide) .

Piperidine Conjugation : Final coupling with 1-(piperidin-1-yl)ethanone via nucleophilic acyl substitution .

Q. Key Reagents and Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Glyoxal, NH₃, HCHO, NaOH | Imidazole ring formation |

| 2 | Allyl bromide, K₂CO₃, DMF | Allyl group introduction |

| 3 | Mercaptoethanol, DCC, THF | Thioether bond formation |

| 4 | 1-(Piperidin-1-yl)ethanone, Et₃N | Final conjugation |

Q. Which analytical techniques are most effective for confirming the molecular structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.0 ppm, allyl protons at δ 5.0–6.0 ppm) .

- 2D NMR (COSY, HSQC) : Resolves complex coupling in the imidazole and piperidine moieties .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS m/z: 439.58 for C₂₂H₂₅N₃O₃S) .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C-S at ~600 cm⁻¹) .

- High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) using C18 columns and acetonitrile/water gradients .

Q. How can researchers determine the reaction mechanisms involved in forming the thioether linkage?

Methodological Answer:

- Kinetic Studies : Monitor reaction rates under varying temperatures/pH to infer SN2 vs radical mechanisms .

- Isotopic Labeling : Use deuterated thiols to trace sulfur incorporation via MS .

- Computational Modeling : Density Functional Theory (DFT) calculations to map transition states (e.g., Gaussian 16 software) .

- Trapping Intermediates : Quench reactions at intervals and analyze intermediates via TLC or LC-MS .

Example : highlights thioether formation via nucleophilic substitution, supported by base-catalyzed conditions (K₂CO₃ in DMF).

Q. How can contradictory spectral data (e.g., NMR shifts) during characterization be resolved?

Methodological Answer:

- Cross-Validation : Compare experimental data with computational predictions (e.g., ACD/Labs NMR predictor) .

- Decoupling Experiments : Suppress scalar coupling in ¹H NMR to clarify overlapping signals .

- Dynamic Effects : Assess temperature-dependent NMR for conformational exchange (e.g., piperidine ring puckering) .

- Impurity Analysis : Use HPLC-MS to detect byproducts affecting integration ratios .

Case Study : reports δ 7.32 ppm for -NH₂ protons in a related compound; discrepancies may arise from solvent polarity or hydrogen bonding.

Q. What in vitro assays are suitable for evaluating anticancer potential?

Methodological Answer:

- Cytotoxicity Assays : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .

- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays .

- Apoptosis Markers : Flow cytometry for Annexin V/PI staining to quantify cell death .

- Docking Studies : AutoDock Vina to predict binding to biological targets (e.g., tubulin) .

Biological Rationale : The imidazole-thioether scaffold in shows activity against DNA topoisomerase II.

Q. How can experimental design optimize synthesis yield and purity?

Methodological Answer:

- Design of Experiments (DoE) : Vary temperature, solvent (e.g., DMF vs THF), and catalyst loading to identify optimal conditions .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining yield .

- Workup Optimization : Use aqueous/organic biphasic extraction to remove unreacted thiols .

- In Situ Monitoring : ReactIR or Raman spectroscopy to track reaction progress .

Example : achieved 91% yield for a triazole analog via reflux in ethanol, suggesting solvent polarity is critical.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.